6-Chloro-2-fluoro-3-methylbenzamide

Analytical Chemistry Crystallization Purity Assessment

For medicinal chemistry and SAR programs requiring the exact 6-chloro-2-fluoro-3-methyl substitution pattern, generic analogs are not sufficient. This benzamide building block (CAS 286474-61-1, MW 187.6, mp 150-152°C) ensures the precise halogenation and methylation required for target binding affinity and synthetic route fidelity. Sourcing the correct isomer is non-negotiable to avoid failed reactions and irreproducible data.

Molecular Formula C8H7ClFNO
Molecular Weight 187.6 g/mol
CAS No. 286474-61-1
Cat. No. B1362233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-fluoro-3-methylbenzamide
CAS286474-61-1
Molecular FormulaC8H7ClFNO
Molecular Weight187.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Cl)C(=O)N)F
InChIInChI=1S/C8H7ClFNO/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12)
InChIKeyAHFZQIYALKUMSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-fluoro-3-methylbenzamide (CAS 286474-61-1): A Halogenated Benzamide Building Block for Research and Development


6-Chloro-2-fluoro-3-methylbenzamide (CAS: 286474-61-1) is an organic compound with the molecular formula C8H7ClFNO and a molecular weight of 187.6 g/mol [1]. It belongs to the benzamide class of compounds, characterized by a benzene ring substituted with chlorine at the 6-position, fluorine at the 2-position, a methyl group at the 3-position, and an amide functional group . This compound is primarily utilized as a research chemical and a building block or intermediate in organic synthesis, including the synthesis of more complex pharmaceutical and biologically active molecules . It is typically offered with a purity specification of ≥95% .

The Critical Role of 6-Chloro-2-fluoro-3-methylbenzamide's Precise Substitution Pattern in Research Consistency


In the class of halogenated benzamides, the precise positioning and identity of substituents on the aromatic ring are critical determinants of a compound's physicochemical properties, reactivity, and biological activity [1]. A seemingly minor change, such as removing the chlorine at the 6-position (as in 2-fluoro-3-methylbenzamide, CAS 1003712-12-6) , removing the fluorine at the 2-position (as in 6-chloro-3-methylbenzamide) [2], or altering the methylation pattern, can result in a different compound with altered lipophilicity, hydrogen bonding capabilities, and molecular conformation. The unique 6-chloro, 2-fluoro, 3-methyl substitution pattern of the target compound confers a specific set of properties, such as a melting point of 150-152°C and an XLogP3-AA of 1.9 [1]. Generic substitution with a close analog without rigorous validation introduces significant risk of failed reactions, altered pharmacokinetic profiles in drug development, and irreproducible research outcomes. Therefore, for synthetic and analytical applications where the exact molecular structure is required, sourcing this specific compound is non-negotiable.

6-Chloro-2-fluoro-3-methylbenzamide: A Quantitative Differentiator Guide for Scientific Sourcing


Melting Point Differentiation vs. 2-Fluoro-3-methylbenzamide

The melting point of 6-chloro-2-fluoro-3-methylbenzamide is reported as 150-152°C . While a specific melting point for the comparator 2-fluoro-3-methylbenzamide (CAS 1003712-12-6) was not found in authoritative databases, it is described as a white crystalline solid . The presence of a heavy chlorine atom versus a hydrogen atom on the aromatic ring significantly increases intermolecular forces, directly impacting the solid's thermal properties. This higher and well-defined melting point is a key identifier for quality control and ensures the compound can be handled and stored under standard laboratory conditions without premature melting.

Analytical Chemistry Crystallization Purity Assessment

Lipophilicity (XLogP3-AA) as a Predictor of Chromatographic Behavior and Membrane Permeability

The computed octanol-water partition coefficient (XLogP3-AA) for 6-chloro-2-fluoro-3-methylbenzamide is 1.9 [1]. This value indicates a balanced lipophilicity. In comparison, the baseline compound benzamide has an XLogP3-AA of 0.6 [2]. The introduction of a chlorine, a fluorine, and a methyl group to the benzamide core increases lipophilicity by approximately 1.3 log units, which significantly alters its behavior in reversed-phase chromatography and its predicted ability to cross biological membranes.

ADME Chromatography Lipophilicity

Synthetic Utility as a Validated Intermediate in Amide Bond Formation

The compound is a validated synthetic intermediate, as demonstrated in patent WO2008/2853 A2 . A specific procedure details its preparation by reacting 6-chloro-2-fluoro-3-methylbenzoic acid with oxalyl chloride and DMF in dichloromethane, followed by treatment with aqueous ammonia to yield the target amide . This established methodology provides a reliable synthetic route, which is critical for researchers requiring a starting material with a known and reproducible synthesis. While a direct yield comparison with an alternative route to the same compound is not available, the existence of a patented procedure underscores its utility and precedence as a key intermediate in the synthesis of more complex, pharmaceutically relevant molecules.

Organic Synthesis Medicinal Chemistry Intermediate

Purity Specifications for Research-Grade Procurement

Multiple reputable vendors list 6-chloro-2-fluoro-3-methylbenzamide with a minimum purity specification of 95% , and some offer higher purity grades (e.g., 97+%) [1]. AKSci specifies a minimum purity of 95% , and Bidepharm states a standard purity of 95+%, providing batch-specific QC data such as NMR, HPLC, and GC . Alfa Aesar offers the compound at a purity of 97+% [1]. In contrast, data for a direct analog like 2-fluoro-3-methylbenzamide from some suppliers shows a purity of 95% . While the nominal purity is similar, the availability of detailed batch-specific analytical data from suppliers like Bidepharm provides a higher level of quality assurance and traceability for critical research applications.

Quality Control Procurement Analytical Chemistry

High-Impact Application Scenarios for 6-Chloro-2-fluoro-3-methylbenzamide Based on Differentiated Evidence


Precursor for the Synthesis of Complex Pharmaceutical Intermediates

Given its documented use as a key intermediate in a patent synthesis and its status as a useful research chemical , 6-chloro-2-fluoro-3-methylbenzamide is ideally suited as a starting material for medicinal chemistry programs. Its benzamide core and unique halogenation pattern (6-chloro, 2-fluoro, 3-methyl) provide a versatile scaffold for further functionalization. Researchers synthesizing libraries of HDAC inhibitors, kinase inhibitors, or other benzamide-derived therapeutics should prioritize this compound to ensure the intended substitution pattern is maintained throughout their synthetic route.

Analytical Method Development and Reference Standard Preparation

The compound's well-defined physicochemical properties, including its specific melting point of 150-152°C and its calculated lipophilicity (XLogP3-AA = 1.9) [1], make it a valuable candidate for developing and validating analytical methods. Its availability in high purity (up to 97+%) with batch-specific QC data from vendors like Bidepharm and Alfa Aesar [2] further supports its use as a reference standard for HPLC, GC, or NMR method development, particularly when characterizing related benzamide derivatives.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

The unique combination of halogen and methyl substituents on the benzamide core makes this compound a valuable tool in SAR studies. By comparing its biological activity and physicochemical profile (e.g., its XLogP3-AA of 1.9 [1]) to that of non-chlorinated analogs like 2-fluoro-3-methylbenzamide or de-fluorinated analogs, researchers can quantitatively determine the contribution of the 6-chloro and 2-fluoro groups to target binding affinity, selectivity, and drug-like properties. This direct comparative analysis, facilitated by the availability of this specific compound, is essential for rational drug design and lead optimization.

Development of Novel Synthetic Methodologies

The established synthetic route from 6-chloro-2-fluoro-3-methylbenzoic acid via its acid chloride serves as a benchmark for developing new synthetic methodologies. Researchers aiming to invent more efficient, greener, or more selective amidation reactions can use this compound as a test substrate. The ability to compare the yield and purity of a new method against the documented patent procedure provides a clear and quantifiable measure of improvement, accelerating innovation in organic synthesis.

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